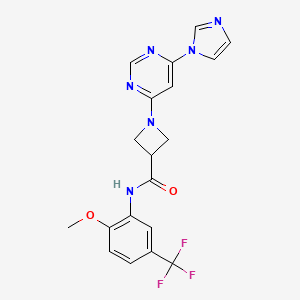

![molecular formula C11H9N3O B2629993 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2201255-94-7](/img/structure/B2629993.png)

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives is often performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions. It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis

Pyrimidine derivatives often undergo reactions involving the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .科学的研究の応用

Synthesis and Chemical Properties

Pyrido[2,3-d]pyrimidines and related compounds have been synthesized through various chemical methods. For instance, pyrido[1,2-a]pyrimidine and isoxazoline derivatives were synthesized and screened for antimicrobial activity against several microbes, showcasing their potential in developing antimicrobial agents (Merja et al., 2004). Similarly, other research focused on the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods, highlighting innovative synthesis techniques (Buriol et al., 2013).

Biomedical Applications

Pyrido[2,3-d]pyrimidines have been studied for various biomedical applications. A review covering the synthetic methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones indicated their importance due to the similarity with nitrogen bases present in DNA and RNA, suggesting their potential in drug development (Jubete et al., 2019). Another study focused on pyrazolo[3,4-d]pyrimidines, identifying them as potent protein kinase inhibitors with promising antitumor activity, although facing challenges with aqueous solubility (Vignaroli et al., 2017).

Material Science and Nanotechnology

The field of material science and nanotechnology has also seen applications of pyrido[2,3-d]pyrimidines and related compounds. For example, the synthesis and characterization of new Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes highlighted their potential in developing materials with antioxidant properties, significant in various industrial and biomedical applications (Rani et al., 2012).

Optoelectronics and NLO Properties

Derivatives of pyrimidine, such as thiopyrimidine derivatives, have been studied for their nonlinear optical properties, indicating their potential in optoelectronics and high-tech applications. The structural parameters and electronic properties were thoroughly investigated, showing that these compounds could be used in developing new optoelectronic devices (Hussain et al., 2020).

作用機序

Target of Action

The primary target of the compound 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine is the PIM-1 kinase . PIM-1 kinase is an essential enzyme for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound this compound interacts with its target, PIM-1 kinase, by inhibiting its function . This inhibition results in a decrease in the kinase’s ability to stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Biochemical Pathways

The inhibition of PIM-1 kinase by this compound affects several biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition include a decrease in cell proliferation and an increase in cell apoptosis .

Pharmacokinetics

The compound’s potent cytotoxicity and kinase inhibition suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include significant activation of apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . It also arrests the cell cycle at the G1 phase . These effects contribute to its potent cytotoxicity against cancer cells .

将来の方向性

The future directions in the research of pyrido[2,3-d]pyrimidine derivatives include the design of new selective, effective, and safe anticancer agents . The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various cancer targets can guide the design of these new agents .

生化学分析

Biochemical Properties

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . This suggests that it interacts with the PIM-1 kinase, a type of enzyme involved in cell survival and proliferation .

Cellular Effects

In cellular processes, this compound has been found to have significant effects. It has shown remarkable cytotoxicity against MCF-7 cells, a type of breast cancer cell line, and HepG2 cells, a type of liver cancer cell line . It influences cell function by activating apoptosis in MCF-7 cells, increasing cell apoptosis significantly compared to control .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been found to inhibit PIM-1 kinase with significant potency . This inhibition is likely due to the compound binding to the active site of the enzyme, preventing it from carrying out its function .

Temporal Effects in Laboratory Settings

Its potent cytotoxicity against certain cancer cell lines suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with PIM-1 kinase, it may be involved in pathways related to cell survival and proliferation .

特性

IUPAC Name |

4-but-2-ynoxypyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-3-7-15-11-9-5-4-6-12-10(9)13-8-14-11/h4-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJVSRVXJANWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

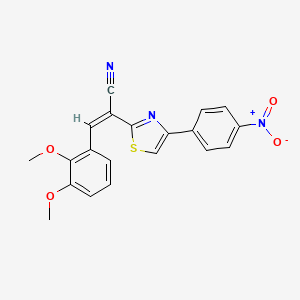

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)

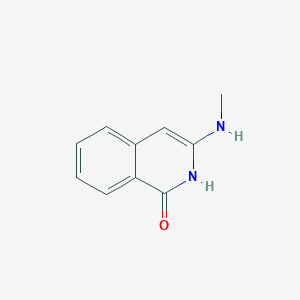

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2629919.png)

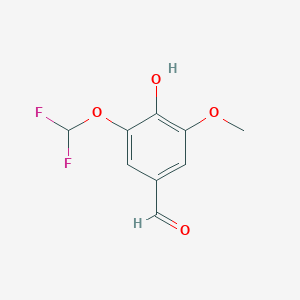

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone](/img/structure/B2629920.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/no-structure.png)

![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)

![2-Cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2629927.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2629929.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)